molecular formula C6H10N2O2S B12948189 (5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione CAS No. 77210-10-7

(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione

Katalognummer: B12948189
CAS-Nummer: 77210-10-7
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: BAYKBTQERKPUNW-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or other chiral precursors.

    Formation of Imidazolidine Ring: The imidazolidine ring can be formed through cyclization reactions involving the starting materials.

    Introduction of Mercaptopropyl Group: The mercaptopropyl group is introduced through thiolation reactions, where a thiol group is added to the precursor molecule.

Industrial Production Methods

In industrial settings, the production of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The mercaptopropyl group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to modify the imidazolidine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropyl group may yield disulfides, while reduction of the imidazolidine ring may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may influence specific biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione: The enantiomer of the compound, with similar but distinct properties.

    5-(2-Mercaptopropyl)imidazolidine-2,4-dione: A non-chiral analog with different biological activity.

    Other Imidazolidine Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

(S)-5-(2-Mercaptopropan-2-yl)imidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the mercaptopropyl group, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77210-10-7

Molekularformel

C6H10N2O2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

(5S)-5-(2-sulfanylpropan-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c1-6(2,11)3-4(9)8-5(10)7-3/h3,11H,1-2H3,(H2,7,8,9,10)/t3-/m0/s1

InChI-Schlüssel

BAYKBTQERKPUNW-VKHMYHEASA-N

Isomerische SMILES

CC(C)([C@@H]1C(=O)NC(=O)N1)S

Kanonische SMILES

CC(C)(C1C(=O)NC(=O)N1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.